molecular formula C11H17NO2 B1373187 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1181405-27-5

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B1373187
CAS No.: 1181405-27-5
M. Wt: 195.26 g/mol
InChI Key: QWXSKTDBYAVWAF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is also known by its IUPAC name, 2-amino-1-(4-isopropoxyphenyl)ethanol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy-substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The final step involves the reduction of the nitro group to an amino group, yielding the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group in the intermediate can be reduced to an amino group using reducing agents like sodium borohydride or hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include substituted phenyl derivatives and various functionalized amines.

Scientific Research Applications

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol can be compared with similar compounds such as:

    2-Amino-1-(4-methoxyphenyl)ethanol: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.

    2-Amino-1-(4-ethoxyphenyl)ethanol: The ethoxy group provides different steric and electronic properties compared to the isopropoxy group, influencing the compound’s interactions with molecular targets.

    2-Amino-1-(4-hydroxyphenyl)ethanol: The presence of a hydroxyl group instead of an isopropoxy group significantly alters the compound’s solubility and hydrogen-bonding capabilities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-1-(4-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSKTDBYAVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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